![molecular formula C19H11NS B073782 Benzo[h][1]benzothieno[3,2-b]quinoline CAS No. 1491-09-4](/img/structure/B73782.png)
Benzo[h][1]benzothieno[3,2-b]quinoline
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Overview
Description
Benzo[h][1]benzothieno[3,2-b]quinoline, also known as this compound, is a useful research compound. Its molecular formula is C19H11NS and its molecular weight is 285.4 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing chloro-substituted benzothieno[3,2-b]quinolines?
Chloro-substituted derivatives (e.g., 9-chloro- and 8-chloro-benzothieno[3,2-b]quinolines) are synthesized via Method E, involving cyclocondensation of 2-aminobenzaldehyde derivatives with benzo[b]thiophen-3(2H)-ones in refluxing acetic acid. Key steps include purification via column chromatography and characterization using 1H NMR (e.g., δ 8.64 ppm for aromatic protons) and melting point analysis. Yields range from 52% to 58%, with regioselectivity influenced by substituent positioning .
Q. How are spectroscopic techniques applied to characterize benzothieno[3,2-b]quinoline derivatives?
1H NMR and IR spectroscopy are critical. For example, 9-chlorobenzothieno[3,2-b]quinoline (17d) shows distinct 1H NMR signals at δ 8.64 (s, 1H) and 7.56–7.50 (t, 1H, J=7.5 Hz), confirming aromatic proton environments. IR spectra identify functional groups, such as C-Cl stretches at ~550 cm−1. Melting points (e.g., 179–180°C for 17d) further validate purity .
Q. What role does Friedländer annulation play in benzoquinoline synthesis?
Friedländer condensation is used to synthesize polymethylene-bridged ligands and fused derivatives. For example, 2-(2'-pyridyl)-benzo[h]quinoline is synthesized via this method, enabling structural diversity for coordination chemistry or photophysical studies .
Advanced Research Questions
Q. How can radical cyclization be optimized for synthesizing benzothiopyrano[2,3-b]quinolines?
Radical cyclization of 3-(2-bromobenzoyl)-2-methylthioquinoline derivatives (268a,b) using TBTH (2.5 equiv.) and AIBN (catalytic) in toluene under nitrogen achieves >90% yields. Mechanistic studies show radical intermediates (e.g., 272) form via attack on methylthio groups, with regioselectivity controlled by substituent electronic effects .
Q. What strategies resolve contradictions in reaction yields for benzothieno[3,2-b]quinoline derivatives?
Yield discrepancies (e.g., 55% for one-pot synthesis vs. 98% for radical cyclization) arise from reaction conditions (temperature, catalyst loading) and intermediates’ stability. Computational modeling (e.g., DFT) can predict transition states, while kinetic studies (e.g., varying AIBN concentrations) optimize pathways .
Q. How are computational methods applied to study benzo[h]quinoline derivatives’ biological activity?
Molecular docking (e.g., AutoDock Vina) evaluates interactions between benzo[h]quinoline derivatives and Culex pipiens acetylcholinesterase. In silico ADMET profiling predicts bioavailability, guiding structural modifications (e.g., introducing methoxy groups) to enhance larvicidal activity .
Q. What analytical techniques validate benzo[h]quinoline purity in environmental samples?
GC-MS with NIST-certified standards (e.g., SRM 717a) detects trace contaminants (e.g., 0.1 mg/L benzo[4,5]thieno[3,2-b]quinoline) using retention indices and fragmentation patterns. Method validation includes spike-recovery tests (>95% accuracy) .
Q. Key Notes
- Synthesis : Prioritize regioselective methods (e.g., radical cyclization) for complex fused systems.
- Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation.
- Biological Studies : Use in silico tools to bridge synthetic chemistry and applied entomology/toxicology.
Properties
CAS No. |
1491-09-4 |
---|---|
Molecular Formula |
C19H11NS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
10-thia-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C19H11NS/c1-2-6-14-12(5-1)9-10-13-11-17-19(20-18(13)14)15-7-3-4-8-16(15)21-17/h1-11H |
InChI Key |
GLEGLXQUFHLTRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5S4)N=C32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5S4)N=C32 |
Key on ui other cas no. |
1491-09-4 |
Synonyms |
Benzo[h][1]benzothieno[3,2-b]quinoline |
Origin of Product |
United States |
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